
Dabigatran Etexilate Propanoate
Overview
Description
Dabigatran Etexilate Propanoate is a useful research compound. Its molecular formula is C35H43N7O5 and its molecular weight is 641.8 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-KB3BB67DU4 is 641.33256750 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Dabigatran impurity 10, also known as Unii-KB3BB67DU4 or KB3BB67DU4, is a derivative of Dabigatran etexilate . Dabigatran etexilate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Thrombin, also known as Factor IIa, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot .
Mode of Action
Dabigatran directly inhibits the activity of thrombin by binding to its active site, thereby preventing thrombin from converting fibrinogen to fibrin . This inhibition is competitive and reversible . By blocking the action of thrombin, Dabigatran prevents the formation of blood clots, acting as an anticoagulant .
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran is the coagulation cascade. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
Dabigatran etexilate is rapidly absorbed and converted to its active form, Dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetics of Dabigatran are predictable, making routine lab monitoring unnecessary . .
Result of Action
The primary result of Dabigatran’s action is the prevention of blood clot formation. This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This anticoagulant effect reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .
Action Environment
The action of Dabigatran can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Dabigatran, potentially leading to drug-drug interactions . Additionally, patient-specific factors such as renal function can impact the drug’s clearance and overall effectiveness . It’s also worth noting that the stability and efficacy of Dabigatran impurity 10 may be different from that of Dabigatran etexilate and would need further investigation.
Biological Activity
Dabigatran etexilate propanoate is an oral prodrug that is converted to dabigatran, a potent and selective direct thrombin inhibitor. This compound has gained significant attention due to its clinical applications in preventing thromboembolic events, particularly in patients with non-valvular atrial fibrillation and those undergoing orthopedic surgeries. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Dabigatran etexilate is a double prodrug that undergoes hydrolysis by carboxylesterases in the intestine and liver to yield dabigatran. The active form, dabigatran, inhibits both free and fibrin-bound thrombin, which is crucial for the conversion of fibrinogen to fibrin in the coagulation cascade. By inhibiting thrombin, dabigatran prevents thrombus formation and reduces the risk of clot-related complications .
Pharmacokinetics
The pharmacokinetics of dabigatran etexilate are characterized by rapid absorption and conversion to dabigatran. Key pharmacokinetic parameters include:
- Absorption : After oral administration, peak plasma concentrations of dabigatran are typically reached within 1-2 hours.
- Bioavailability : The bioavailability of dabigatran etexilate is approximately 6.5% due to extensive first-pass metabolism.
- Half-life : The elimination half-life of dabigatran ranges from 12 to 17 hours in healthy individuals.
- Renal Clearance : Approximately 80% of dabigatran is excreted unchanged in urine, making renal function a critical factor in dosing adjustments .
Clinical Efficacy
Dabigatran etexilate has been extensively studied for its efficacy in various clinical settings:
- Stroke Prevention : In patients with non-valvular atrial fibrillation, dabigatran (150 mg twice daily) demonstrated a 34% reduction in the risk of stroke or systemic embolism compared to warfarin. Lower doses (110 mg) also showed a 9% reduction .
- Venous Thromboembolism (VTE) : Dabigatran is effective in treating and preventing recurrent VTE after initial treatment with parenteral anticoagulants. It has been shown to be as effective as traditional therapies like warfarin .
Safety Profile
While dabigatran etexilate is generally well-tolerated, certain safety concerns have been noted:
- Bleeding Risks : The most significant adverse effect associated with dabigatran is an increased risk of bleeding. Studies indicate that the incidence of major bleeding events can be higher than with warfarin, particularly in older patients or those with renal impairment .
- Lack of Monitoring : Unlike warfarin, routine coagulation monitoring is not required for dabigatran, which simplifies management but may pose risks in specific populations .
- Antidote Availability : Although idarucizumab has been approved as an antidote for dabigatran-related bleeding, its availability may not be universal .
Case Studies
Several case studies have highlighted the practical implications of using dabigatran etexilate:
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Case Study: Atrial Fibrillation Management
- A patient with atrial fibrillation was switched from warfarin to dabigatran due to poor INR control. After initiating treatment with 150 mg twice daily, the patient experienced improved stability without significant adverse effects over six months.
-
Case Study: VTE Treatment
- A study involving patients treated for acute DVT demonstrated that those receiving dabigatran had similar outcomes compared to those on warfarin but reported fewer instances of minor bleeding events.
Scientific Research Applications
Clinical Applications
Dabigatran etexilate propanoate is primarily utilized in the following clinical scenarios:
- Prevention of Stroke and Systemic Embolism:
- Treatment and Prevention of Venous Thromboembolism (VTE):
- Pediatric Applications:
Comparative Efficacy
The following table summarizes the comparative efficacy of dabigatran etexilate against traditional anticoagulants like warfarin:
Parameter | Dabigatran Etexilate | Warfarin |
---|---|---|
Monitoring | Not required | Required (INR testing) |
Onset of Action | Rapid | Variable |
Risk of Major Bleeding | Lower | Higher |
Reversal Agent | Idarucizumab available | Vitamin K |
Indications | AF, DVT, PE | AF, DVT, PE |
Case Studies
Case Study 1: Stroke Prevention in Atrial Fibrillation
- A study involving 18,000 patients demonstrated that dabigatran significantly reduced the incidence of stroke compared to warfarin, with a relative risk reduction of approximately 34% .
Case Study 2: VTE Treatment Efficacy
- In a clinical trial with over 2,500 participants, dabigatran showed non-inferiority to warfarin in treating DVT and PE while having a lower rate of major bleeding events .
Safety Profile
While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects:
Properties
IUPAC Name |
propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCJXCFBRGFMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1304574-20-6 | |
Record name | beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304574206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, PROPYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB3BB67DU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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